![molecular formula C26H30N4O2 B11644418 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- CAS No. 1024618-14-1](/img/structure/B11644418.png)
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)- is a complex organic compound with a unique structure that includes a pyrrolidinedione core, a phenyldiazenyl group, and a trimethyl-azabicyclo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- typically involves multiple steps, including the formation of the pyrrolidinedione core, the introduction of the phenyldiazenyl group, and the attachment of the trimethyl-azabicyclo group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: A simpler analog with an ethyl group instead of the more complex substituents.
2,5-Pyrrolidinedione, 1-methyl-: Another analog with a methyl group.
1-Phenyl-2,5-pyrrolidinedione: A related compound with a phenyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)- is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs
Properties
CAS No. |
1024618-14-1 |
|---|---|
Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N4O2/c1-25(2)14-21-15-26(3,16-25)17-29(21)22-13-23(31)30(24(22)32)20-11-9-19(10-12-20)28-27-18-7-5-4-6-8-18/h4-12,21-22H,13-17H2,1-3H3 |
InChI Key |
XMSPFAYLTPMLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


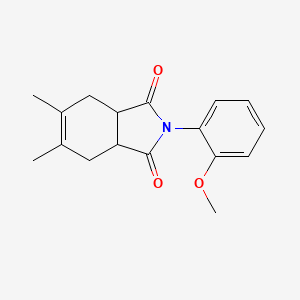
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)
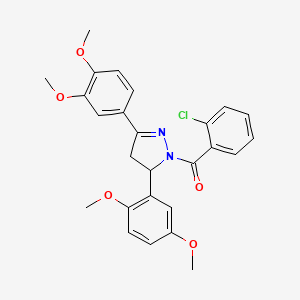
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)
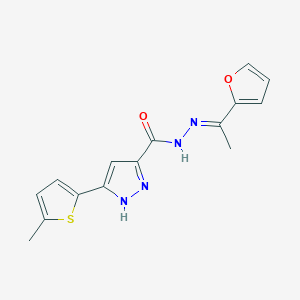
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
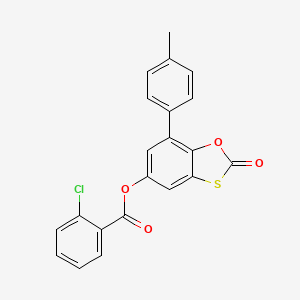
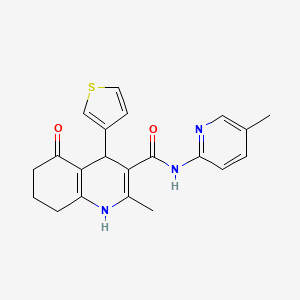
![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
